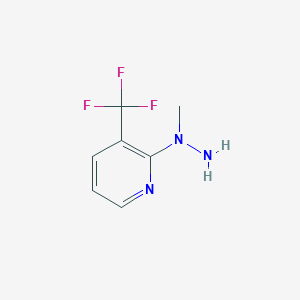

2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-1-[3-(trifluoromethyl)pyridin-2-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3N3/c1-13(11)6-5(7(8,9)10)3-2-4-12-6/h2-4H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCWFZFNVIDBWHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=CC=N1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380651 | |

| Record name | 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-68-2 | |

| Record name | 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine

Abstract

This technical guide provides a comprehensive overview of a robust synthetic route to 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is centered around a key nucleophilic aromatic substitution (SNAr) reaction. This document offers a detailed, step-by-step experimental protocol, an analysis of the underlying reaction mechanisms, safety considerations, and methods for characterization of the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Significance

Trifluoromethyl-substituted pyridines are a critical class of compounds in the pharmaceutical and agrochemical industries.[1] The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The hydrazinylpyridine moiety, on the other hand, is a versatile functional group that can be further elaborated to construct a wide range of heterocyclic systems and complex molecular architectures. The target molecule, 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine, combines these two valuable pharmacophores, making it a highly sought-after intermediate for the synthesis of novel bioactive compounds.

This guide details a reliable synthetic pathway to this important molecule, starting from commercially available precursors. The core of this synthesis is the nucleophilic aromatic substitution of a halogenated pyridine with methylhydrazine.

Synthetic Strategy and Mechanism

The most direct and efficient synthetic approach to 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine involves a two-step process:

-

Preparation of the key intermediate: Synthesis of 2-chloro-3-(trifluoromethyl)pyridine.

-

Nucleophilic Aromatic Substitution (SNAr): Reaction of 2-chloro-3-(trifluoromethyl)pyridine with methylhydrazine.

The key SNAr reaction is facilitated by the electron-withdrawing trifluoromethyl group at the 3-position of the pyridine ring. This group activates the 2-position towards nucleophilic attack, enabling the displacement of the chloro substituent by the methylhydrazine nucleophile.

The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which then eliminates the chloride ion to yield the final product.

Experimental Protocols

Synthesis of 2-chloro-3-(trifluoromethyl)pyridine

The starting material, 2-chloro-3-(trifluoromethyl)pyridine, can be synthesized via several reported methods. One common approach involves the reaction of 3-(trifluoromethyl)pyridine N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃).[2]

Materials and Reagents:

-

3-(Trifluoromethyl)pyridine N-oxide

-

Phosphorus oxychloride (POCl₃)

-

1,2-Dichloroethane (DCE)

-

Triethylamine

-

Ice

-

Water

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of 3-(trifluoromethyl)pyridine-N-oxide in 1,2-dichloroethane, add phosphorus oxychloride at a controlled temperature between -30°C and -20°C.[2]

-

After the initial reaction, add triethylamine to the mixture, maintaining the low temperature.[2]

-

Allow the reaction to proceed for several hours at this temperature.[2]

-

Carefully quench the reaction by pouring it into a mixture of ice and water.

-

Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude 2-chloro-3-(trifluoromethyl)pyridine by vacuum distillation or column chromatography.

Synthesis of 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine

This step involves the nucleophilic aromatic substitution of the synthesized 2-chloro-3-(trifluoromethyl)pyridine with methylhydrazine. While a specific protocol for this exact reaction is not detailed in the provided search results, a reliable procedure can be adapted from a general method for the synthesis of 2-hydrazinylpyridines.[3]

Materials and Reagents:

-

2-chloro-3-(trifluoromethyl)pyridine

-

Methylhydrazine

-

Anhydrous ethanol or another suitable polar aprotic solvent (e.g., N,N-Dimethylformamide)

-

A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) - optional, to scavenge HCl produced

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-3-(trifluoromethyl)pyridine (1.0 eq.) in anhydrous ethanol.

-

Add methylhydrazine (1.5 - 2.0 eq.) dropwise to the solution at room temperature. Caution: Methylhydrazine is toxic and should be handled in a well-ventilated fume hood.

-

If desired, add a non-nucleophilic base (1.1 eq.) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine by column chromatography on silica gel or by recrystallization.

Process Flow Diagram

Caption: Synthetic workflow for 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 2-chloro-3-(trifluoromethyl)pyridine | C₆H₃ClF₃N | 181.54 | Solid[4] |

| 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine | C₇H₈F₃N₃ | 191.16 | To be determined |

Characterization

The identity and purity of the synthesized 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected to show signals for the aromatic protons on the pyridine ring and the methyl and N-H protons of the hydrazinyl group.

-

¹³C NMR: Will show characteristic signals for the carbon atoms of the pyridine ring, the trifluoromethyl group, and the methyl group.

-

¹⁹F NMR: A singlet corresponding to the CF₃ group is expected.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as N-H stretching vibrations.

Safety and Handling

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Reagent-Specific Hazards:

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care.

-

Methylhydrazine: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.

-

Trifluoromethyl-containing compounds: Can be toxic and should be handled with care.

-

-

Waste Disposal: All chemical waste should be disposed of in accordance with local regulations.

Conclusion

The synthesis of 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine can be reliably achieved through a two-step sequence involving the preparation of 2-chloro-3-(trifluoromethyl)pyridine followed by a nucleophilic aromatic substitution with methylhydrazine. This guide provides a detailed, practical framework for researchers to successfully synthesize this valuable building block for applications in drug discovery and development. Adherence to the described procedures and safety precautions is essential for a successful and safe execution of this synthesis.

References

-

Ishikawa, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 256-269. [Link]

-

PubChem. (n.d.). 2-Chloro-6-hydrazinyl-3-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine.

-

ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

-

Morressier. (2021). Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. 2-Chloro-3-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Chloro-3-(trifluoromethyl)pyridine 97 65753-47-1 [sigmaaldrich.com]

"2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine chemical properties"

An In-Depth Technical Guide to 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine: Properties, Synthesis, and Applications

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives forming the basis of numerous therapeutic agents.[1][2] The strategic incorporation of a trifluoromethyl (-CF3) group into the pyridine ring often imparts desirable pharmacological properties, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[3][4] This guide provides a comprehensive technical overview of 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine, a molecule of significant interest in drug discovery and development. While direct experimental data for this specific compound is limited, this document extrapolates its chemical properties, synthesis, and potential applications from established knowledge of structurally related analogs.

Molecular Structure and Physicochemical Properties

2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine is a substituted pyridine with a 1-methylhydrazinyl group at the 2-position and a trifluoromethyl group at the 3-position. The presence of these functional groups is expected to significantly influence its chemical and biological characteristics.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine, estimated based on data from analogous compounds.

| Property | Predicted Value | Reference Analogues |

| Molecular Formula | C7H8F3N3 | - |

| Molecular Weight | 191.15 g/mol | - |

| Melting Point | ~80-100 °C | [3-Chloro-5-(trifluoromethyl)pyrid-2-ylhydrazine: 90 °C[5]] |

| Boiling Point | ~200-220 °C | [3-Chloro-5-(trifluoromethyl)pyrid-2-ylhydrazine: 201.2±50.0 °C (Predicted)[5]] |

| logP | ~1.5-2.5 | [2-Hydrazino-5-(trifluoromethyl)pyridine, HCl: 1.8078[6]] |

| pKa | ~7.5-8.5 (Predicted for the hydrazinyl group) | [3-Chloro-5-(trifluoromethyl)pyrid-2-ylhydrazine: 7.83±0.70 (Predicted)[5]] |

| Topological Polar Surface Area (TPSA) | ~50 Ų | [2-Hydrazino-5-(trifluoromethyl)pyridine, HCl: 50.94[6]] |

| Hydrogen Bond Donors | 1 | [2-Hydrazino-5-(trifluoromethyl)pyridine, HCl: 2[6]] |

| Hydrogen Bond Acceptors | 3 | [2-Hydrazino-5-(trifluoromethyl)pyridine, HCl: 3[6]] |

| Rotatable Bonds | 1 | [2-Hydrazino-5-(trifluoromethyl)pyridine, HCl: 1[6]] |

Spectroscopic Characterization

Predicting the spectroscopic features of 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine is crucial for its identification and characterization. The following are expected spectral data based on related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons, the N-H proton of the hydrazinyl group, and the methyl protons. The pyridine protons will likely appear in the aromatic region (δ 7.0-8.5 ppm), with their chemical shifts influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methylhydrazinyl group. The N-H proton will likely be a broad singlet, and its chemical shift will be solvent-dependent. The methyl group protons will appear as a singlet in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will display signals for the five carbons of the pyridine ring and the methyl carbon. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling. The chemical shifts of the ring carbons will be indicative of the electronic effects of the substituents.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group, likely in the range of δ -60 to -70 ppm (relative to CFCl₃).[7][8]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should confirm the molecular formula C7H8F3N3. The fragmentation pattern in tandem mass spectrometry (MS/MS) would likely involve the loss of the methyl group, the hydrazinyl group, and potentially cleavage of the pyridine ring, providing valuable structural information.[9][10]

Synthesis and Reactivity

A plausible synthetic route to 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine can be designed based on established methodologies for the synthesis of substituted pyridines.

Proposed Synthetic Pathway

A common approach involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloro-3-(trifluoromethyl)pyridine, with methylhydrazine.

Figure 1: Proposed synthesis of 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

-

Reaction Setup: To a solution of 2-chloro-3-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF) in a sealed reaction vessel, add methylhydrazine (1.2 eq).

-

Reaction Conditions: Heat the reaction mixture at 80-100 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the desired 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine.

Reactivity Profile

The reactivity of 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine is dictated by the interplay of its functional groups.

-

Nucleophilicity: The hydrazinyl group is a potent nucleophile and can participate in reactions such as acylation, alkylation, and condensation with carbonyl compounds to form hydrazones.

-

Basicity: The pyridine nitrogen and the hydrazinyl nitrogens are basic and can be protonated in the presence of acids to form salts.

-

Ring Electrophilicity: The electron-withdrawing trifluoromethyl group deactivates the pyridine ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to it, although the existing substituents will direct further reactions.

Applications in Drug Discovery

The unique combination of the trifluoromethyl and methylhydrazinyl groups on a pyridine core makes 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine an attractive scaffold for the development of novel therapeutic agents.

Role of the Trifluoromethyl Group

The -CF3 group is a well-known bioisostere for a methyl group but with significantly different electronic properties. Its inclusion can lead to:

-

Increased Lipophilicity: Facilitating passage through biological membranes.[3]

-

Enhanced Metabolic Stability: The C-F bond is strong and resistant to metabolic cleavage, often blocking sites of metabolism.[3]

-

Improved Binding Affinity: The -CF3 group can engage in favorable interactions with protein targets, such as dipole-dipole and orthogonal multipolar interactions.[3]

Role of the Hydrazinyl Group

The hydrazinyl moiety serves as a versatile synthetic handle for further molecular elaboration. It can be used to construct a variety of heterocyclic systems or to link the pyridine core to other pharmacophores. Hydrazine derivatives are also known to exhibit a wide range of biological activities.

Potential Therapeutic Areas

Derivatives of trifluoromethylpyridines have shown promise in various therapeutic areas, including:

-

Oncology: As inhibitors of kinases and other enzymes involved in cancer cell proliferation.[3]

-

Infectious Diseases: As antibacterial and antiviral agents.[1]

-

Central Nervous System (CNS) Disorders: Due to their ability to cross the blood-brain barrier.

The following diagram illustrates the logical flow from the core chemical structure to its potential applications in drug discovery.

Figure 2: Rationale for the application of 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine in drug discovery.

Safety and Handling

Based on safety data sheets (SDS) for structurally related compounds such as 2-amino-6-(trifluoromethyl)pyridine and 2-chloro-3-(trifluoromethyl)pyridine, the following precautions should be taken when handling 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11][12][13]

-

Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11][12][13]

-

Handling: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Store locked up.[11][12]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, remove the person to fresh air. If swallowed, call a poison center or doctor immediately.[11][12]

Conclusion

2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine represents a promising molecular scaffold for the development of new chemical entities in drug discovery. Its predicted chemical properties, characterized by the synergistic effects of the trifluoromethyl and methylhydrazinyl groups, offer a unique combination of metabolic stability, lipophilicity, and synthetic versatility. While further experimental validation is required, the insights presented in this guide provide a solid foundation for future research and development involving this intriguing molecule.

References

- Supporting Information for "Copper-Catalyzed Trifluoromethylation of Aryl and Vinyl Boronic Acids with an Electrophilic Trifluoromethyl

- 2-Chloro-6-hydrazinyl-3-(trifluoromethyl)pyridine | C6H5ClF3N3 | CID 58230226. PubChem.

- SAFETY DATA SHEET - 2-Amino-6-(trifluoromethyl)pyridine. Fisher Scientific.

- 2-Hydrazino-5-(trifluoromethyl)pyridine, HCl. ChemScene.

- SAFETY DATA SHEET - 2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride. Fisher Scientific.

- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

- The Role of Pyridine Intermediates in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

- 2-(Trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts. SpectraBase.

- 3-CHLORO-5-(TRIFLUOROMETHYL)PYRID-2-YLHYDRAZINE Product Description. ChemicalBook.

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH.

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central.

- Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and comput

- Orbitrap Fusion Tribrid Mass Spectrometer for Pharmaceutical Impurity Analysis. Thermo Fisher Scientific.

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. 89570-82-1 CAS MSDS (3-CHLORO-5-(TRIFLUOROMETHYL)PYRID-2-YLHYDRAZINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. rsc.org [rsc.org]

- 8. spectrabase.com [spectrabase.com]

- 9. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Comprehensive Spectroscopic Guide to 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine: A Structure-Based Prediction

Abstract: This technical guide provides a detailed, predictive analysis of the spectroscopic characteristics of 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine. In the absence of direct experimental data for this specific molecule, this document leverages a structure-based predictive approach. By systematically analyzing spectroscopic data from structurally analogous compounds, including 3-(trifluoromethyl)pyridine and methylhydrazine, we project the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral features. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust, scientifically-grounded framework for the characterization of this and similar novel chemical entities. Each section includes a theoretical overview of the spectroscopic technique, a standardized experimental protocol, predicted data with detailed interpretation, and illustrative workflows.

Introduction

2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine is a heterocyclic compound of interest in medicinal chemistry and materials science due to the combined functionalities of a trifluoromethylpyridine core and a methylhydrazinyl substituent. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, while the hydrazinyl moiety serves as a versatile synthetic handle and can be crucial for biological activity. Accurate spectroscopic characterization is fundamental to confirming the identity, purity, and structure of such novel compounds.

This whitepaper presents a comprehensive, in-depth guide to the predicted spectroscopic data of 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine. As direct experimental spectra for this compound are not publicly available, the data herein are predicted based on established spectroscopic principles and empirical data from structurally related molecules. This predictive analysis provides a valuable reference for researchers working with this compound, aiding in the interpretation of experimentally acquired data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, such as ¹H, ¹³C, and ¹⁹F.

Experimental Protocol: NMR Analysis

A standardized protocol for the NMR analysis of a small organic molecule like 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and should dissolve the compound without reacting with it.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

¹⁹F NMR Acquisition: Acquire a ¹⁹F NMR spectrum. As ¹⁹F is a high-abundance, high-sensitivity nucleus, fewer scans are generally required compared to ¹³C NMR.[1]

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard, typically tetramethylsilane (TMS) for ¹H and ¹³C NMR, and CFCl₃ for ¹⁹F NMR.[2]

Workflow for NMR Analysis

Sources

An In-depth Technical Guide to 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine (CAS No. 175205-68-2)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group and a methylhydrazinyl moiety onto the pyridine scaffold imparts unique physicochemical properties that are advantageous for the development of novel therapeutic agents. This document details the compound's chemical identity, physicochemical properties, a validated synthesis protocol, and essential safety and handling procedures. The guide is intended to serve as a critical resource for researchers engaged in the synthesis, characterization, and application of this and related heterocyclic compounds in pharmaceutical research and development.

Chemical Identity and Physicochemical Properties

2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine is a specialty chemical recognized for its potential as a key building block in the synthesis of complex organic molecules. Its structural features, particularly the electron-withdrawing trifluoromethyl group, can significantly influence molecular interactions and metabolic stability, making it a valuable scaffold in drug design.[1]

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source |

| CAS Number | 175205-68-2 | [AK Scientific, Key Organics, Santa Cruz Biotechnology][2][3][4] |

| Molecular Formula | C₇H₈F₃N₃ | [AK Scientific][2] |

| Molecular Weight | 191.15 g/mol | [AK Scientific][2] |

| IUPAC Name | N-Methyl-N-[3-(trifluoromethyl)pyridin-2-yl]hydrazine | [Santa Cruz Biotechnology][4] |

| MDL Number | MFCD00052298 | [AK Scientific, Key Organics][2][3] |

| Boiling Point | 90 °C (Predicted) | [ChemicalBook][5] |

| Density | 1.352 ± 0.06 g/cm³ (Predicted) | [ChemicalBook][5] |

| Purity Specification | ≥95% | [AK Scientific][2] |

Synthesis Protocol: Nucleophilic Aromatic Substitution

The synthesis of 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine typically proceeds via a nucleophilic aromatic substitution (SNA_r_) reaction. This common and effective method for creating C-N bonds on electron-deficient pyridine rings involves the displacement of a suitable leaving group, such as a halogen, by a nucleophile. In this case, 2-bromo-3-(trifluoromethyl)pyridine serves as the electrophilic substrate and methylhydrazine acts as the nucleophile.

The trifluoromethyl group at the 3-position enhances the electrophilicity of the pyridine ring, facilitating the nucleophilic attack at the C2 position.

Experimental Workflow

Caption: Synthesis workflow for 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine.

Detailed Methodology

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve one equivalent of 2-bromo-3-(trifluoromethyl)pyridine (CAS No. 175205-82-0) in anhydrous dimethylformamide (DMF).[6]

-

Reagent Addition: Add 2 to 3 equivalents of methylhydrazine to the stirred solution at room temperature. The excess methylhydrazine neutralizes the hydrobromic acid formed during the reaction.

-

Reaction Progression: Heat the mixture to 80-100 °C and maintain this temperature for several hours. Monitor the reaction's completion by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the starting material is consumed, allow the reaction to cool to ambient temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel to yield the final product.

Analytical Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the pyridine ring protons, the N-H proton, and the methyl protons.

-

¹³C NMR: The carbon NMR spectrum will display resonances for the carbons of the pyridine ring, the methyl group, and the trifluoromethyl group (as a quartet due to C-F coupling).

-

¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the trifluoromethyl group.[5][7]

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the compound's molecular weight (191.15 g/mol ).

Applications in Drug Discovery and Medicinal Chemistry

The trifluoromethylpyridine motif is a crucial component in modern pharmaceuticals and agrochemicals. The introduction of a trifluoromethyl group can enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The hydrazinyl group, particularly a methyl-substituted one, serves as a versatile handle for further chemical modifications and can act as a key pharmacophore.

Pyridine-containing compounds are integral to a wide range of FDA-approved drugs, demonstrating efficacy in areas such as oncology, central nervous system disorders, and infectious diseases.[8] Derivatives of hydrazinylpyridines have been investigated for their potential as kinase inhibitors, which are pivotal in cancer therapy.[9] The unique electronic properties of the 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine scaffold make it a promising candidate for the development of novel inhibitors for various enzymatic targets.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine. Although a specific safety data sheet (SDS) for this compound is not publicly available, general guidelines for related hydrazinyl and trifluoromethylpyridine derivatives should be followed.

Table 2: General Safety and Handling Precautions

| Precaution Category | Recommended Procedure |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection.[10][11] |

| Handling | Handle in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[10][12] Wash hands thoroughly after handling.[11] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10] |

| First Aid (General) | In case of skin contact, wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air.[11] |

Hazard Identification Workflow

Caption: A workflow for establishing safety protocols for novel or under-documented chemical compounds.

Conclusion

2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine represents a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery and development. Its unique combination of a fluorinated pyridine core and a reactive methylhydrazinyl side chain offers a platform for creating diverse chemical libraries for biological screening. This guide provides essential information to support the safe and effective use of this compound in a research setting.

References

-

XiXisys. GHS 11 (Rev.11) SDS Word. [Link]

-

LookChem. Cas 175205-68-2,N-[3-(TRIFLUOROMETHYL)PYRID-2-YL]-N-METHYLHYDRAZINE. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. [Link]

-

Supporting Information for: Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. The Royal Society of Chemistry. [Link]

-

Supporting Information for: Copper-Catalyzed Trifluoromethylation of Arylboronic Acids with a Readily Available Trifluoromethyl Source. The Royal Society of Chemistry. [Link]

-

SpectraBase. 2-(Trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts. [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 156–173. [Link]

-

Singh, U. P., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 15(1), 47-75. [Link]

-

Hayakawa, M., et al. (2007). Synthesis and biological evaluation of sulfonylhydrazone-substituted imidazo[1,2-a]pyridines as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(17), 5837-5844. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 175205-68-2 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine AKSci 9138AA [aksci.com]

- 3. lookchem.com [lookchem.com]

- 4. keyorganics.net [keyorganics.net]

- 5. rsc.org [rsc.org]

- 6. 2-ブロモ-3-(トリフルオロメチル)ピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. rsc.org [rsc.org]

- 8. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of sulfonylhydrazone-substituted imidazo[1,2-a]pyridines as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. guidechem.com [guidechem.com]

- 11. fishersci.com [fishersci.com]

- 12. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 175205-68-2 Name: [xixisys.com]

The Hydrazinylpyridine Scaffold: A Versatile Nucleus for Modulating Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring, a fundamental heterocyclic motif, is a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and blockbuster pharmaceuticals.[1] Its derivatization offers a fertile ground for the discovery of novel therapeutic agents. Among the myriad of pyridine-based compounds, substituted hydrazinylpyridines have emerged as a particularly promising class, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive exploration of the synthesis, biological evaluation, and mechanistic underpinnings of substituted hydrazinylpyridines, with a focus on their antimicrobial, anticancer, and enzyme-inhibitory properties. We delve into the structure-activity relationships that govern their potency and selectivity, offering insights to guide the rational design of future drug candidates. Detailed experimental protocols for key biological assays are provided to ensure the reproducibility and validation of research findings in this dynamic field.

Introduction: The Chemical Versatility and Biological Significance of Hydrazinylpyridines

Hydrazinylpyridines are a class of organic compounds characterized by a pyridine ring linked to a hydrazine (-NH-NH2) or hydrazone (-NH-N=CR1R2) moiety. This structural amalgamation gives rise to a unique electronic and conformational landscape, enabling these molecules to interact with a wide array of biological targets. The lone pair of electrons on the nitrogen atoms, the potential for hydrogen bonding, and the ability to chelate metal ions are key features that contribute to their diverse pharmacological profiles.

The synthesis of substituted hydrazinylpyridines is typically achieved through multi-step reaction sequences, often commencing with the halogenation of a pyridine derivative, followed by nucleophilic substitution with hydrazine hydrate. Subsequent condensation with various aldehydes or ketones affords a diverse library of hydrazone derivatives. This synthetic tractability allows for the systematic modification of the pyridine core, the hydrazinyl linker, and the terminal substituent, providing a powerful platform for optimizing biological activity.

Antimicrobial Activity: A Renewed Assault on Pathogens

The escalating threat of antimicrobial resistance necessitates the urgent development of novel anti-infective agents. Substituted hydrazinylpyridines have demonstrated significant potential in this arena, exhibiting activity against a broad spectrum of bacteria and fungi.

Antibacterial Activity

Hydrazinylpyridine derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is often multifaceted, involving the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication.

A notable example is the activity of certain hydrazone derivatives against Staphylococcus aureus, including methicillin-resistant strains (MRSA). For instance, 4-(2-(2-methylbenzylidene)hydrazinyl)-1-(3-phenylpropyl)pyridinium bromide has demonstrated a minimum inhibitory concentration (MIC) of 4 μg/mL against S. aureus.[2] The presence of specific substituents on the pyridine ring and the hydrazone moiety can significantly influence the antibacterial potency. For example, compounds with a 3-phenylpropyl side chain on the pyridinium nitrogen have shown enhanced activity.[2]

Antifungal Activity

Several substituted hydrazinylpyridines have also exhibited potent antifungal properties. The presence of nitro- or halo-substituents on the benzoyl moiety of benzoyl hydrazino pyrimidines has been shown to enhance antifungal effects against strains like Aspergillus niger and Aspergillus flavus.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentrations (MICs) of selected substituted hydrazinylpyridines against various microbial strains, highlighting the impact of structural modifications on antimicrobial potency.

| Compound ID | Substituent(s) | Test Organism | MIC (µg/mL) | Reference |

| KLB g | 3-CH₃ on benzoyl | Bacillus subtilis | < Ampicillin | |

| KLB h | 4-NO₂ on benzoyl | Aspergillus niger | < Nystatin | |

| 3d | 2-methylbenzylidene, 3-phenylpropyl on pyridinium N | Staphylococcus aureus | 4 | [2] |

| 3a (nitrofuran) | 5-nitrofuran-2-yl | Mycobacterium tuberculosis H37Rv | 3.1-12.5 | [3] |

| 4a (nitrofuran) | 5-nitrofuran-2-yl | Mycobacterium tuberculosis H37Rv | 3.1-12.5 | [3] |

| 3b (thiophene) | 5-nitro-2-thiophenyl | Staphylococcus aureus | < 10 | [3] |

Table 1. Antimicrobial activity of selected substituted hydrazinylpyridines.

Experimental Protocol: Microbroth Dilution for MIC Determination

The following protocol outlines the standardized microbroth dilution method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4][5][6]

Materials:

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate broth medium

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Stock solution of the test compound

-

Positive control antibiotic (e.g., Ampicillin, Ciprofloxacin)

-

Sterile diluent (e.g., saline, broth)

-

Incubator (35-37°C)

-

Microplate reader (optional, for spectrophotometric reading)

Procedure:

-

Preparation of Compound Dilutions: a. Prepare a series of twofold dilutions of the test compound in the broth medium directly in the microtiter plate. The final volume in each well should be 100 µL. b. The concentration range should be chosen to encompass the expected MIC.

-

Inoculum Preparation: a. From a fresh culture (18-24 hours old), suspend several colonies in sterile broth or saline. b. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

Inoculation of Microtiter Plate: a. Add 100 µL of the diluted bacterial inoculum to each well containing the compound dilutions. b. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

Determination of MIC: a. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[5] b. Alternatively, the absorbance can be read using a microplate reader.

Diagram 1. Workflow for MIC determination by microbroth dilution.

Anticancer Activity: Targeting the Hallmarks of Cancer

The pyridine scaffold is a privileged structure in oncology, with numerous pyridine-containing compounds approved as anticancer drugs.[7] Substituted hydrazinylpyridines have emerged as a promising new class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.

Mechanisms of Anticancer Action

The anticancer activity of substituted hydrazinylpyridines is often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest.[8] Some derivatives have also been shown to inhibit key enzymes involved in cancer progression.

-

Induction of Apoptosis: Many hydrazinylpyridine derivatives trigger the intrinsic or extrinsic apoptotic pathways in cancer cells. This can involve the activation of caspases, the release of cytochrome c from mitochondria, and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.[9] For example, some quinoline-based hydrazone derivatives have been shown to induce apoptosis in breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines.[9]

-

Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle at specific checkpoints, such as G1/S or G2/M, preventing cancer cell proliferation.[8] For instance, a quinoline hydrazide derivative was found to induce G1 cell cycle arrest in neuroblastoma cells.[8]

-

Enzyme Inhibition: Certain substituted pyridines have been found to inhibit enzymes crucial for cancer cell survival and proliferation, such as histone deacetylases (HDACs) and protein kinases.[10][11] Inhibition of p53 ubiquitination is another reported mechanism of action.[10]

Diagram 2. Anticancer mechanisms of hydrazinylpyridines.

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values for selected substituted hydrazinylpyridines against various cancer cell lines, demonstrating their cytotoxic potential.

| Compound ID | Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 9 | Tetrahydroquinoline with bromo-isatin | A549 (Lung) | 0.69 | [9] |

| Compound 5 | Quinoline with specific substitutions | MCF-7 (Breast) | 0.98 | [9] |

| Compound 5 | Quinoline with specific substitutions | HepG2 (Liver) | 1.06 | [9] |

| Compound 1 | s-triazine hydrazone with piperidine | A-549 (Lung) | 5.94 | [12] |

| BI9 | Benzotriazole with imidazol-2-thione | HL-60 (Leukemia) | 0.40 | [13] |

| 11a | Thiazole derivative | MCF-7 (Breast) | 9.49 | [14] |

Table 2. Anticancer activity of selected substituted hydrazinylpyridines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[10][15][16]

Materials:

-

96-well cell culture plates

-

Cancer cell lines

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Test compound stock solution

-

Microplate reader

Procedure:

-

Cell Seeding: a. Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.[17] b. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: a. Prepare serial dilutions of the test compound in complete medium. b. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. c. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a blank (medium only). d. Incubate for the desired treatment period (e.g., 48 or 72 hours).

-

MTT Addition and Incubation: a. After the treatment period, add 20-28 µL of MTT solution to each well.[17] b. Incubate for 1.5-4 hours at 37°C.[10][17] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization of Formazan: a. Carefully remove the medium containing MTT. b. Add 100-130 µL of the solubilization solution to each well to dissolve the formazan crystals.[17] c. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: a. Measure the absorbance of the solution at a wavelength of 492-590 nm using a microplate reader.[17] b. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: a. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. b. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Enzyme Inhibition: A Targeted Approach to Disease Modulation

The ability of substituted hydrazinylpyridines to inhibit specific enzymes is a key aspect of their therapeutic potential.[1] By targeting enzymes involved in disease pathogenesis, these compounds can offer a more precise and potentially less toxic therapeutic strategy.

Monoamine Oxidase (MAO) Inhibition

Substituted hydrazines are known inhibitors of monoamine oxidases (MAOs), enzymes that play a crucial role in the metabolism of neurotransmitters.[4] Phenylhydrazine, for example, is an irreversible inhibitor of MAO.[4] This inhibitory activity has implications for the treatment of neurological disorders such as depression and Parkinson's disease. The mechanism of inhibition can be either reversible or irreversible, and can be competitive or non-competitive, depending on the specific structure of the hydrazinylpyridine.[4]

Kinase Inhibition

Protein kinases are a large family of enzymes that regulate a wide range of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Substituted imidazo[1,2-a]pyridines with a sulfonylhydrazone moiety have been identified as exceptionally potent inhibitors of PI3 kinase p110alpha, with IC50 values in the nanomolar range.[6] This highlights the potential of hydrazinylpyridines as scaffolds for the development of targeted cancer therapies.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain CA isoforms are overexpressed in various tumors, making them attractive targets for anticancer drug development.[18][19] Pyridine-3-sulfonamides, which can be considered related structures to substituted pyridines, have been shown to inhibit cancer-associated hCA IX and hCA XII isoforms.[18][19] The sulfonamide group typically coordinates to the zinc ion in the enzyme's active site.[19]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 5. Microbroth Dilution | MI [microbiology.mlsascp.com]

- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. medium.com [medium.com]

- 8. mdpi.com [mdpi.com]

- 9. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. clyte.tech [clyte.tech]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. MTT (Assay protocol [protocols.io]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

Unlocking a New Frontier in Therapeutics: An In-Depth Guide to the Potential Therapeutic Targets of Trifluoromethylpyridine Compounds

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The trifluoromethylpyridine (TFMP) scaffold has emerged as a cornerstone in modern medicinal chemistry, integral to the development of next-generation therapeutic agents and advanced agrochemicals.[1][2] The strategic incorporation of the trifluoromethyl (-CF3) group onto the pyridine ring confers a unique combination of physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[2][3][4] These attributes make TFMP derivatives highly valuable for drug discovery, leading to more potent and effective therapeutic candidates. This guide provides a comprehensive overview of the key therapeutic target classes for TFMP compounds, details the experimental workflows for target identification and validation, and offers insights into the future trajectory of this promising chemical class.

The Strategic Advantage of the Trifluoromethylpyridine Scaffold

The utility of the TFMP moiety stems from the unique properties of fluorine and the trifluoromethyl group. The -CF3 group is a strong electron-withdrawing group, which can significantly alter the pKa of nearby functionalities, influencing drug-receptor interactions.[5] Its lipophilicity can enhance a molecule's ability to cross biological membranes, improving bioavailability and cell permeability.[2][6] Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the -CF3 group resistant to metabolic degradation and prolonging the in vivo half-life of a drug.[6] This combination of metabolic stability, enhanced binding, and improved pharmacokinetics makes the TFMP scaffold a privileged structure in the rational design of novel therapeutics for a wide array of diseases.[4]

Methodologies for Target Identification and Validation

Identifying the precise molecular target of a novel compound is a critical step in drug discovery, providing a mechanistic understanding of its biological effects and enabling rational optimization.[7] Two primary strategies are employed to deorphanize small molecules like TFMP derivatives: label-free and affinity-based approaches.

Label-Free Approaches: Assessing Target Engagement in a Native Environment

Label-free methods are advantageous as they utilize the small molecule in its natural state, avoiding potential steric hindrance or altered pharmacology from the addition of a tag.[7]

-

Cellular Thermal Shift Assay (CETSA): This powerful technique assesses target engagement directly within intact cells or tissues.[8] It is based on the principle that when a ligand binds to its target protein, it confers thermal stability.[9][10] In a CETSA experiment, cells are treated with the compound and then subjected to a heat gradient. Unbound proteins denature and aggregate at lower temperatures, while ligand-bound proteins remain soluble at higher temperatures.[8][11] The amount of soluble target protein at different temperatures is quantified, typically by Western blot or mass spectrometry, to generate a "melting curve." A shift in this curve to a higher temperature in the presence of the compound confirms direct physical binding and target engagement in a physiological context.[9][11]

Affinity-Based Approaches: Isolating the Target Protein

Affinity-based methods involve modifying the small molecule to include a tag (e.g., biotin) or immobilizing it on a solid support (e.g., agarose beads).[7] This "bait" is then used to "pull down" its binding partners from a cell lysate.

-

Affinity Chromatography/Pull-Down: In this classic approach, the TFMP compound is chemically linked to a solid matrix.[12] A cell lysate is passed over this matrix, and proteins that bind to the immobilized compound are captured. After washing away non-specific binders, the target proteins are eluted and identified using mass spectrometry.[7] A critical aspect of this method is determining a point of attachment for the linker that does not disrupt the compound's biological activity.[12]

The following workflow illustrates the general process of identifying and validating a therapeutic target.

Key Therapeutic Target Classes for Trifluoromethylpyridine Compounds

The versatility of the TFMP scaffold has enabled the development of modulators for several important classes of therapeutic targets.

Protein Kinases

Protein kinases are enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[13][14] The TFMP moiety is frequently found in potent and selective kinase inhibitors.

-

PI3K/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that controls cell growth, proliferation, and survival.[15]

-

Alpelisib (PQR309): This FDA-approved drug contains a 2-amino-4-(trifluoromethyl)pyridine moiety and is a potent pan-class I PI3K inhibitor that also targets mTOR.[15][16] It is used in the treatment of certain types of breast cancer. The amino group of the TFMP moiety forms key hydrogen bonds within the kinase active site, contributing to its high affinity.[15]

-

-

Other Kinase Targets: TFMP derivatives have shown potent activity against a range of other kinases implicated in oncology and other diseases.[17]

-

FLT3 and CHK1: Dual inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1) have been developed for acute myeloid leukemia (AML).[18]

-

EGFR and PYK2: Novel 5-trifluoromethylpyrimidine derivatives have demonstrated significant inhibitory effects on Epidermal Growth Factor Receptor (EGFR) and Proline-rich Tyrosine Kinase 2 (PYK2).[17]

-

The table below summarizes the activity of representative TFMP-containing kinase inhibitors.

| Compound | Target Kinase(s) | IC50 (nM) | Therapeutic Area | Reference(s) |

| Alpelisib (PQR309) | PI3Kα | ~5 | Oncology | [16],[15] |

| Compound 30 (from study) | FLT3-D835Y | 1.1 | Oncology (AML) | [18] |

| Compound 30 (from study) | CHK1 | 0.9 | Oncology (AML) | [18] |

| 5-trifluoromethylpyrimidine deriv. | EGFR | Varies | Oncology | [17] |

G-Protein Coupled Receptors (GPCRs)

GPCRs are the largest family of membrane receptors and are the targets of a significant portion of all modern drugs.

-

Dopamine D1/D5 Receptors:

-

Tavapadon (CVL-751): This compound, under development for Parkinson's disease, is a partial agonist of the D1 and D5 dopamine receptors and incorporates a 2-chloro-3-(trifluoromethyl)pyridine intermediate in its synthesis.[19]

-

Enzymes (Non-kinases)

-

HIV Protease:

-

Tipranavir: An antiretroviral drug used to treat HIV/AIDS, Tipranavir is a non-peptide protease inhibitor. Its synthesis involves a building block derived from a trifluoromethylpyridine structure.[1]

-

Ion Channels

Ion channels are pore-forming proteins that regulate the flow of ions across cell membranes.[20] While specific examples of marketed TFMP drugs targeting ion channels are less prominent, the physicochemical properties of the TFMP scaffold make it well-suited for developing potent and selective channel blockers.[6][20] The enhanced membrane permeability could facilitate access to channel binding sites within the cell membrane.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key experiments in the identification and validation of TFMP compound targets.

Protocol: Target Engagement via Cellular Thermal Shift Assay (CETSA)

This protocol describes a workflow to confirm if a TFMP compound directly binds to its putative target protein in intact cells.[8][21]

Methodology:

-

Cell Culture and Treatment:

-

Culture the cell line of interest to approximately 80% confluency.

-

Treat cells with the desired concentration of the TFMP compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

-

-

Heating Step:

-

Harvest the treated cells, wash with PBS, and resuspend in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes.

-

Place the tubes in a thermal cycler and heat them to a range of different temperatures for a short duration (e.g., 3 minutes at temperatures from 40°C to 70°C in 2°C increments).[8]

-

-

Cell Lysis and Fractionation:

-

Lyse the cells by subjecting them to rapid freeze-thaw cycles.

-

Separate the soluble protein fraction from the precipitated (denatured) protein aggregates by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[8]

-

-

Protein Quantification:

-

Carefully collect the supernatant containing the soluble proteins.

-

Analyze the amount of the specific target protein in each sample using a quantitative detection method like Western blotting or mass spectrometry.

-

-

Data Analysis:

-

For each treatment group (compound vs. vehicle), plot the amount of soluble target protein as a function of temperature.

-

A shift of the melting curve to the right (higher temperature) for the compound-treated group compared to the vehicle control indicates ligand-induced protein stabilization and confirms target engagement.[10]

-

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol measures the ability of a TFMP compound to inhibit the activity of a purified kinase enzyme by quantifying ADP production.[13][22]

Methodology:

-

Compound Preparation:

-

Prepare a stock solution of the TFMP compound in 100% DMSO.

-

Perform serial dilutions to create a range of concentrations for IC50 determination. Include a DMSO-only control.

-

-

Kinase Reaction Setup:

-

In a white, opaque 96-well or 384-well plate, add the diluted TFMP compound or DMSO control.[13]

-

Add the purified kinase enzyme of interest to each well.

-

Incubate briefly (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.

-

-

Initiate Kinase Reaction:

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent (or similar). Incubate at room temperature for 40 minutes.[13]

-

Add a Kinase Detection Reagent, which converts the ADP produced by the kinase reaction back into ATP, driving a luciferase reaction. Incubate for 30 minutes.[13]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.

-

Protocol: Competitive Radioligand Receptor Binding Assay

This protocol is used to determine the binding affinity of a non-labeled TFMP compound for a specific receptor (e.g., a GPCR) by measuring its ability to displace a known radiolabeled ligand.[23][24]

Methodology:

-

Reagent Preparation:

-

Prepare a cell membrane preparation or purified receptor source containing the target of interest.

-

Prepare serial dilutions of the "cold" (unlabeled) TFMP compound.

-

Prepare a solution of a "hot" (radiolabeled) ligand known to bind the target receptor, at a fixed concentration (typically at or below its Kd value).[25]

-

-

Binding Reaction:

-

In assay tubes or a microplate, combine the receptor preparation, the fixed concentration of radioligand, and varying concentrations of the unlabeled TFMP compound.

-

Include controls for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + a saturating concentration of a known unlabeled ligand).

-

Incubate the mixture to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly terminate the reaction by filtering the mixture through a glass fiber filter mat using a cell harvester. The receptor-bound radioligand is retained on the filter, while the free radioligand passes through.[26]

-

Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filter discs into scintillation vials with scintillation cocktail.

-

Quantify the amount of radioactivity retained on each filter using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements to determine the specific binding.

-

Plot the specific binding as a function of the unlabeled TFMP compound concentration.

-

Fit the data to a competition binding curve to calculate the IC50, which can then be converted to a binding affinity constant (Ki).

-

Conclusion and Future Outlook

Trifluoromethylpyridine compounds represent a validated and highly successful scaffold in the landscape of drug discovery.[3][5] Their proven ability to potently and selectively modulate key therapeutic targets, particularly protein kinases, has led to FDA-approved medicines for life-threatening diseases. The future of TFMP research is bright, with ongoing efforts to explore their utility against a broader range of biological targets, including GPCRs, other enzyme classes, and ion channels. As synthetic methodologies become more advanced and our understanding of disease biology deepens, we can anticipate the development of novel TFMP-based therapeutics with enhanced efficacy, improved safety profiles, and the potential to address significant unmet medical needs.

References

- Ningbo Inno Pharmchem Co.,Ltd. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Vertex AI Search.

- BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays. BenchChem.

- Al-Sanea, M. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central.

- UCL. Target Identification and Validation (Small Molecules). University College London.

- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs.

- Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io.

- BenchChem. (2025). Application of trifluoromethylpyrimidines in kinase inhibition studies. BenchChem.

- Bheemanaboina, R. R., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage.

- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.

- Gmaschitz, T., et al. (2018). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology.

- Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.

- Broad Institute.

- Robers, M. B. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.

- Sigma-Aldrich. Kinase Assay Kit. Sigma-Aldrich.

- National Institutes of Health.

- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.

- Grokipedia. (2026). Cellular thermal shift assay. Grokipedia.

- Tsukamoto, M., & Nakamura, T. (2023).

- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

- Wang, Z., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides.

- Zhang, W., et al. (2022). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. PubMed Central.

- Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024). Cracking the Code of Drug Discovery.

- ResearchGate. (2025). In vitro receptor binding assays: General methods and considerations.

- Labome. Receptor-Ligand Binding Assays. Labome.

- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI.

- DOST-PNRI. (2017). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. YouTube.

- European Pharmaceutical Review. (2005). A powerful tool for drug discovery. European Pharmaceutical Review.

- Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.

- Ningbo Inno Pharmchem Co.,Ltd. The Strategic Importance of Trifluoromethylpyridine Derivatives in Agrochemicals and Pharmaceuticals. NINGBO INNO PHARMCHEM CO.,LTD..

- BenchChem. 3-[5-(Trifluoromethyl)-2-pyridinyl]aniline. BenchChem.

- Trifluoromethylpyridine: A Cornerstone for Next-Gen Agrochemicals and Pharmaceuticals. (2025). Trifluoromethylpyridine.

- Request PDF. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides.

- Wikipedia. Channel blocker. Wikipedia.

Sources

- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 6. benchchem.com [benchchem.com]

- 7. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. grokipedia.com [grokipedia.com]

- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. annualreviews.org [annualreviews.org]

- 11. news-medical.net [news-medical.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. bellbrooklabs.com [bellbrooklabs.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Channel blocker - Wikipedia [en.wikipedia.org]

- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. researchgate.net [researchgate.net]

- 24. youtube.com [youtube.com]

- 25. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

A Technical Guide to the Design, Synthesis, and Evaluation of Structural Analogues of 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(hydrazinyl)-3-(trifluoromethyl)pyridine scaffold represents a compelling starting point for medicinal chemistry campaigns, combining the biologically significant pyridine ring with the unique physicochemical properties of a trifluoromethyl group and a versatile hydrazine linker. Although 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine itself is not extensively documented, this guide provides a comprehensive framework for the rational design, synthesis, and biological evaluation of its structural analogues. We delve into the strategic importance of each molecular component, propose robust synthetic pathways, outline a systematic screening cascade, and discuss the principles of building a strong structure-activity relationship (SAR) to guide drug discovery efforts. This document serves as a technical blueprint for researchers aiming to explore this chemical space for novel therapeutic agents.

Introduction: The Strategic Value of the Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs due to its ability to engage in hydrogen bonding, its metabolic stability, and its versatile synthetic chemistry.[1][2] The introduction of a trifluoromethyl (-CF3) group can profoundly and beneficially alter a molecule's properties by increasing metabolic stability, enhancing membrane permeability, and modulating electronic character to improve target binding affinity.[3] The hydrazine (-NHNH-) moiety, while sometimes associated with reactivity, is a key structural motif in several therapeutic agents and serves as a versatile linker and hydrogen-bond donor/acceptor.[4][5][6]

The combination of these three components in the 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine scaffold offers a unique three-dimensional structure with a distinct electronic and steric profile, making it an attractive starting point for library synthesis in drug discovery. This guide provides the strategic and tactical knowledge required to systematically explore its potential.

Rationale and Strategy for Analogue Design

A successful analogue strategy hinges on systematically modifying distinct parts of the parent molecule to probe the chemical space for improved potency, selectivity, and pharmacokinetic properties. We propose a diversification strategy focused on three key vectors of the 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine core structure.

Vector 1: Modification of the Hydrazine Moiety (R¹) The 1-methylhydrazinyl group offers multiple points for modification.

-

N¹-Substitution: Replacing the methyl group with a range of alkyl, aryl, or functionalized groups can explore steric and electronic requirements.

-

N²-Substitution: Acylation or alkylation of the second nitrogen can modulate the basicity and hydrogen bonding capacity.

-

Bioisosteric Replacement: The inherent reactivity or metabolic instability of the hydrazine linker can be a liability.[7][8] Replacing the -NHNH- linker with more stable bioisosteres is a critical strategy.[7][8]

Vector 2: Modification of the Pyridine Ring (R²) While maintaining the core pyridine structure, substitution at positions 4, 5, and 6 can fine-tune the molecule's properties.

-

Electronic Modulation: Introducing electron-donating or electron-withdrawing groups can alter the pKa of the pyridine nitrogen and influence ligand-receptor interactions.

-

Steric Control: Bulky or conformationally restricted groups can probe the shape of the binding pocket and improve selectivity.